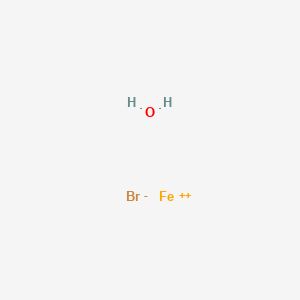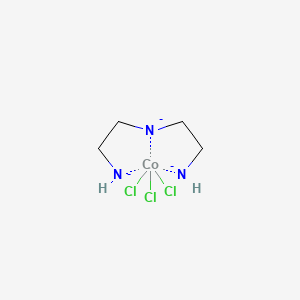![molecular formula C9H20BrNO3 B13733142 D(+)-Karnitinaethylesterbromid [German] CAS No. 14548-19-7](/img/structure/B13733142.png)
D(+)-Karnitinaethylesterbromid [German]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D(+)-Karnitinaethylesterbromid is a chemical compound known for its potential applications in various fields such as chemistry, biology, and medicine. It is an ester derivative of carnitine, a quaternary ammonium compound involved in the metabolism of fatty acids. The compound is of interest due to its unique properties and potential benefits in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D(+)-Karnitinaethylesterbromid typically involves the esterification of carnitine with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of D(+)-Karnitinaethylesterbromid may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: D(+)-Karnitinaethylesterbromid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products: The major products formed from these reactions include carnitine, alcohol derivatives, and various substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
D(+)-Karnitinaethylesterbromid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: Research is ongoing to explore its potential therapeutic benefits in treating metabolic disorders and enhancing physical performance.
Industry: It is used in the formulation of dietary supplements and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of D(+)-Karnitinaethylesterbromid involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound facilitates the conversion of fatty acids into acyl-carnitine, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells, particularly in muscle tissues.
Vergleich Mit ähnlichen Verbindungen
Carnitine: The parent compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with similar metabolic functions.
Propionyl-L-carnitine: A derivative with potential benefits in cardiovascular health.
Uniqueness: D(+)-Karnitinaethylesterbromid is unique due to its esterified form, which may enhance its bioavailability and stability compared to other carnitine derivatives. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
14548-19-7 |
|---|---|
Molekularformel |
C9H20BrNO3 |
Molekulargewicht |
270.16 g/mol |
IUPAC-Name |
[(2R)-4-ethoxy-2-hydroxy-4-oxobutyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C9H20NO3.BrH/c1-5-13-9(12)6-8(11)7-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/q+1;/p-1/t8-;/m1./s1 |
InChI-Schlüssel |
JVNNOULEMFYNMO-DDWIOCJRSA-M |
Isomerische SMILES |
CCOC(=O)C[C@H](C[N+](C)(C)C)O.[Br-] |
Kanonische SMILES |
CCOC(=O)CC(C[N+](C)(C)C)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



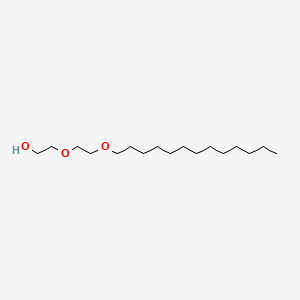
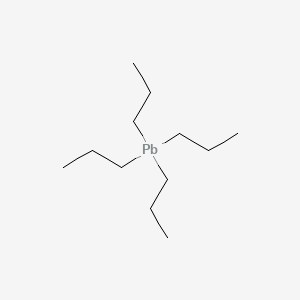
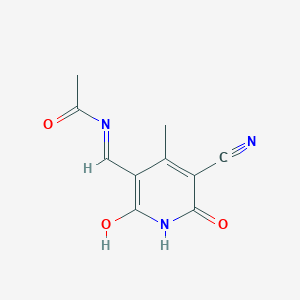


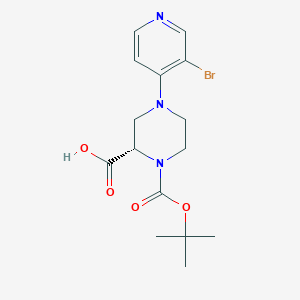
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)


![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)
![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)
